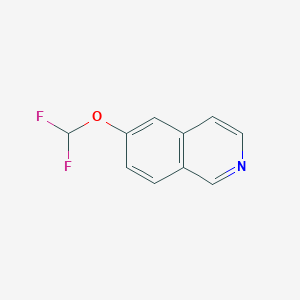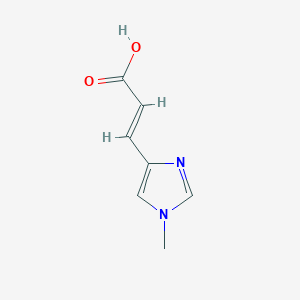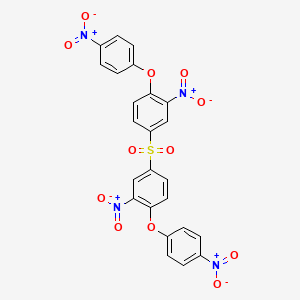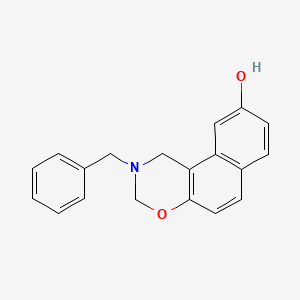
(1-Tert-butylaziridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Tert-butylaziridin-2-yl)methanamine: is an organic compound with the molecular formula C7H16N2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyl group attached to the aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylaziridin-2-yl)methanamine typically involves the reaction of tert-butylamine with an appropriate aziridine precursor. One common method is the nucleophilic substitution reaction where tert-butylamine reacts with 2-chloroethylamine to form the desired product. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Tert-butylaziridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted aziridines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Tert-butylaziridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used to study the effects of aziridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of aziridines with enzymes and other biomolecules.
Medicine: Potential medical applications include the development of new pharmaceuticals. Aziridine derivatives are known for their biological activity, and this compound could be explored for its therapeutic potential.
Industry: In industry, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Tert-butylaziridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of (1-Tert-butylaziridin-2-yl)methanamine, featuring a three-membered nitrogen-containing ring.
N-Methylaziridine: A similar compound with a methyl group instead of a tert-butyl group.
N-Ethylaziridine: Another derivative with an ethyl group.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other aziridine derivatives.
Propriétés
Numéro CAS |
33603-91-7 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(1-tert-butylaziridin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-7(2,3)9-5-6(9)4-8/h6H,4-5,8H2,1-3H3 |
Clé InChI |
FHUDXKNKHGUYLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)












